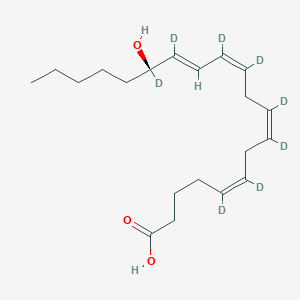

DHA-d5; Cervonic Acid-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

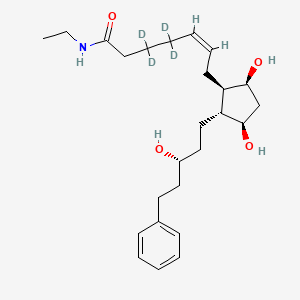

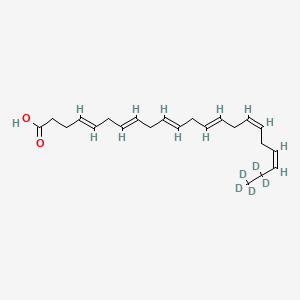

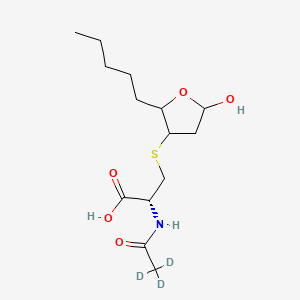

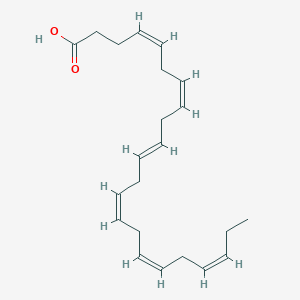

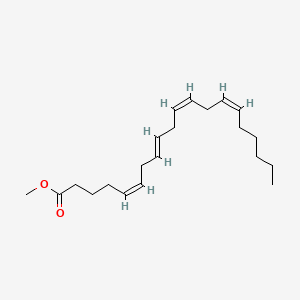

Docosahexaenoic Acid-d5 (DHA-d5): Cervonic Acid-d5 , is a deuterated form of docosahexaenoic acid. It is a long-chain omega-3 polyunsaturated fatty acid found in fish and algal oils. This compound is used primarily as an internal standard for the quantification of docosahexaenoic acid by gas chromatography or liquid chromatography-mass spectrometry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid-d5 is synthesized through the deuteration of docosahexaenoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogenation using deuterium gas under controlled conditions .

Industrial Production Methods: The industrial production of docosahexaenoic acid typically involves the extraction from fish oil or algal oil. For the deuterated form, additional steps are required to introduce deuterium atoms. This can be done through chemical synthesis or microbial fermentation using deuterated substrates .

Analyse Des Réactions Chimiques

Types of Reactions: Docosahexaenoic Acid-d5 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert docosahexaenoic acid-d5 into other saturated or partially saturated fatty acids.

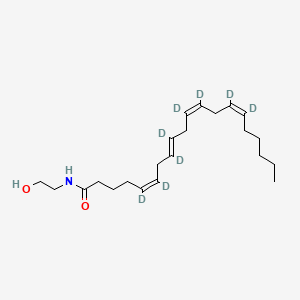

Substitution: Substitution reactions can occur at the carboxyl group, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Common reagents include lipoxygenases and other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide.

Major Products:

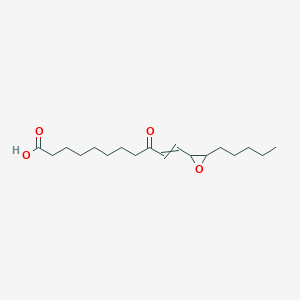

Oxidation: Protectins, resolvins, maresins.

Reduction: Saturated or partially saturated fatty acids.

Substitution: Esters, amides.

Applications De Recherche Scientifique

Docosahexaenoic Acid-d5 has numerous applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of docosahexaenoic acid.

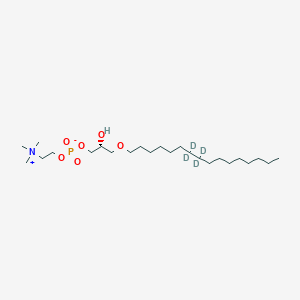

Biology: Studied for its role in cellular membranes and its conversion to bioactive mediators.

Medicine: Investigated for its neuroprotective and anti-inflammatory properties.

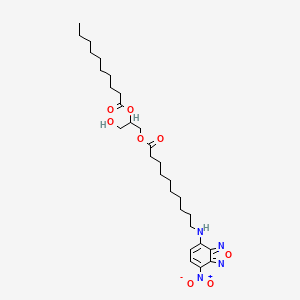

Industry: Utilized in the production of high-purity omega-3 supplements

Mécanisme D'action

Docosahexaenoic Acid-d5 exerts its effects through several mechanisms:

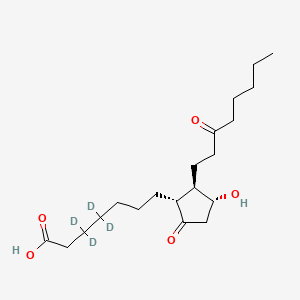

Membrane-Mediated Action: It stimulates the synthesis of neuronal phosphatidylserine, facilitating the activation of kinases such as Raf-1, protein kinase C, and Akt.

Metabolite Formation: It is metabolized to bioactive mediators like neuroprotectin D1, which has anti-inflammatory properties, and synaptamide, which promotes neurogenesis and synaptogenesis.

Comparaison Avec Des Composés Similaires

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar anti-inflammatory properties.

Alpha-Linolenic Acid (ALA): A shorter omega-3 fatty acid that can be converted to docosahexaenoic acid in the body.

Uniqueness: Docosahexaenoic Acid-d5 is unique due to its deuterated form, which makes it an ideal internal standard for analytical purposes. Its high degree of unsaturation and specific bioactive metabolites also distinguish it from other omega-3 fatty acids .

Propriétés

Formule moléculaire |

C22H32O2 |

|---|---|

Poids moléculaire |

333.5 g/mol |

Nom IUPAC |

(4E,7E,10E,13E,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 |

Clé InChI |

MBMBGCFOFBJSGT-ILGRGWKESA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)